N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Description
Properties
IUPAC Name |
N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-9-13-21(14-10-17)32(30,31)27-15-5-6-18-11-12-20(16-22(18)27)26-24(29)23(28)25-19-7-3-2-4-8-19/h2-4,7-14,16H,5-6,15H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOAQKHLUEICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonylation reaction, where the tetrahydroquinoline derivative reacts with tosyl chloride in the presence of a base such as pyridine.
Formation of the Oxalamide Moiety: The final step involves the reaction of the tosylated tetrahydroquinoline with oxalyl chloride and aniline to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrahydroquinoline core or the oxalamide moiety.
Substitution: The phenyl and tosyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxalamide moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Tetrahydroquinoline Derivatives
Several tetrahydroquinoline-based analogs share structural similarities with the target compound, differing primarily in substituents on the quinoline core and the oxalamide moiety. Key examples from recent studies include:
Key Observations :
- Synthetic Efficiency : Compound 3y (phenylsulfonyl substituent) exhibits a higher yield (90%) compared to the tosyl-substituted 3w (87%), suggesting that bulkier sulfonyl groups may improve reaction efficiency in certain conditions .
- Thermal Stability : The tosyl-substituted compound 3w has a significantly higher melting point (250–251°C) than 3y (211–212°C), indicating that the tosyl group enhances crystallinity and thermal resistance .
- Functional Group Impact : The nitro-substituted analog (from ) introduces electron-withdrawing effects, which could modulate electronic properties for applications in redox-active materials or pharmaceuticals.
Comparison with Other Oxalamide Derivatives
Oxalamides are widely studied for their role in polymer nucleation and supramolecular assembly. The target compound’s oxalamide moiety distinguishes it from other derivatives:
Key Observations :
- Nucleation Efficiency: The tetrahydroquinoline-oxalamide structure (target compound) may offer superior nucleation capabilities in polymers compared to isoindolinone-based oxalamides due to its planar aromatic system, as suggested by studies on oxalamides in polyhydroxyalkanoates .
- Solubility and Reactivity: The sulfamoyl-pyridyl derivative () exhibits enhanced solubility in polar solvents, whereas the target compound’s tosyl group may limit solubility in non-polar matrices .
Comparison with Sulfonamide-Containing Compounds
Sulfonamide groups are critical for biological activity and material interactions:
Key Observations :
- Electronic Effects : Thiophene-containing analogs (e.g., 3u) exhibit extended π-conjugation, which could enhance optical properties but reduce synthetic yields (65%) compared to phenyl-substituted derivatives .
Biological Activity
N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 449.5 g/mol. The compound features an oxalamide functional group linked to a tetrahydroquinoline moiety, which may enhance its pharmacological properties due to the presence of both electron-donating and electron-withdrawing groups in its structure .
Cytotoxicity and Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant cytotoxic properties against various cancer cell lines. Notably:
- Cell Lines Tested : MOLT-3 (human T-cell leukemia) and HepG2 (human liver cancer) cells.
- Mechanism of Action : The cytotoxicity is often attributed to the compound's ability to interfere with cellular processes such as DNA replication and protein synthesis.
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(p-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | Similar oxalamide structure with a different aryl group | Exhibits cytotoxicity against various cancer cell lines |
| N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | Contains a chloro substituent on the phenyl ring | Potentially more potent against specific cancer types |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline derivatives | Tetrahydroisoquinoline backbone without oxalamide linkage | Known for significant cytotoxic properties |
Mechanistic Studies
Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer progression or neurodegeneration. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation into its binding kinetics and thermodynamics.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:
- Condensation Reaction : Between phenylamine derivatives and 1-tosyl-1,2,3,4-tetrahydroquinoline.
- Coupling Agents : Use of agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).
- Optimization : Adjusting temperature and solvent choice for improved yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
